![molecular formula C14H12N2O B1442423 5-(5-Methylpyrimidin-2-yl)-indan-1-one CAS No. 1334784-76-7](/img/structure/B1442423.png)
5-(5-Methylpyrimidin-2-yl)-indan-1-one
Overview
Description
5-(5-Methylpyrimidin-2-yl)-indan-1-one (5MPI) is a synthetic organic compound that has been utilized in a variety of scientific and medical research applications. It is a derivative of indan-1-one, a heterocyclic compound that is composed of a five-membered ring structure of carbon and nitrogen atoms. 5MPI has been studied for its potential to be used in the synthesis of other small molecules, as an intermediate in the production of pharmaceuticals, and as a biochemical probe for a variety of biological targets.
Scientific Research Applications
1. Structural Analysis and Optimization
Junbo He et al. (2020) conducted a study focusing on the structural analysis of a related compound, PA-1, through X-ray crystallography, DFT calculation, and molecular docking. This research revealed the significance of specific molecular structures, such as the 5-iodo-1,2,3-triazole and benzene ring, in the biological activities of PA-1. The study highlights the potential of similar compounds for optimizing ligand interactions in pharmaceutical research (He et al., 2020).
2. Pharmaceutical Development
In the domain of pharmaceutical research, compounds like 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, which share structural similarities with 5-(5-Methylpyrimidin-2-yl)-indan-1-one, have been identified as potent and selective antagonists for specific receptors. These findings, as reported by P. Coleman et al. (2004), are instrumental in developing treatments for conditions such as osteoporosis (Coleman et al., 2004).
3. Enzymatic Biotransformation
Sravani Adusumalli et al. (2019) explored the enzymatic biotransformation of PF-5190457, a compound structurally akin to 5-(5-Methylpyrimidin-2-yl)-indan-1-one. Their work reveals the involvement of specific enzymes in the metabolism of such compounds, providing crucial insights for clinical drug development and patient selection (Adusumalli et al., 2019).
4. Fluorescent DNA Probes
Research by S. Singleton et al. (2001) on fluorescent 2'-deoxycytidine analogues, which are structurally related to 5-(5-Methylpyrimidin-2-yl)-indan-1-one, has opened avenues for developing advanced fluorescent probes to study complex biological structures like RecA-DNA complexes (Singleton et al., 2001).
properties
IUPAC Name |
5-(5-methylpyrimidin-2-yl)-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-7-15-14(16-8-9)11-2-4-12-10(6-11)3-5-13(12)17/h2,4,6-8H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKURTAHPJAFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C2=CC3=C(C=C2)C(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylpyrimidin-2-yl)-indan-1-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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